4-Chloro-5-fluorocoumarin
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Overview
Description
4-Chloro-5-fluorocoumarin is a synthetic derivative of coumarin, a compound known for its diverse biological and pharmacological properties. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of 4-Chloro-5-fluorocoumarin may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin core can be oxidized or reduced to form different derivatives with altered properties.
Coupling Reactions: Metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be used to introduce additional aromatic rings or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Scientific Research Applications
4-Chloro-5-fluorocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluorocoumarin involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence upon excitation with UV light, making it useful for imaging applications.
Biological Activity: The chlorine and fluorine atoms enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, leading to various therapeutic effects.
Molecular Pathways: The compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential as a therapeutic agent.
Comparison with Similar Compounds
4-Chloro-5-fluorocoumarin can be compared with other coumarin derivatives:
Properties
Molecular Formula |
C9H4ClFO2 |
---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
4-chloro-5-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-5-4-8(12)13-7-3-1-2-6(11)9(5)7/h1-4H |
InChI Key |
PMQPPMSWZBBBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
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